

# Structural Deep Dive: A Technical Guide to 2-Cyanophenothiazine

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## Compound of Interest

Compound Name: 2-Cyanophenothiazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of **2-Cyanophenothiazine**, a key intermediate in pharmaceutical synthesis. This document collates available spectroscopic and analytical data, outlines detailed experimental protocols, and presents logical workflows for its characterization, offering a valuable resource for researchers in medicinal chemistry and drug development.

## Physicochemical Properties

**2-Cyanophenothiazine** is a solid, typically appearing as a yellow to yellow-green crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>8</sub> N <sub>2</sub> S	[1][2][3]
Molecular Weight	224.28 g/mol	[1][2][3]
CAS Number	38642-74-9	[4][5][6]
Appearance	Yellow to yellow-green crystalline powder	Finocure Laboratories
Melting Point	191-193 °C	[6]
Purity (by HPLC)	≥ 99%	Finocure Laboratories

Table 1: Physicochemical Properties of **2-Cyanophenothiazine**

## Spectroscopic Characterization

The structural elucidation of **2-Cyanophenothiazine** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of **2-Cyanophenothiazine**. While specific spectral data for **2-Cyanophenothiazine** is not readily available in public literature, characterization of novel phenothiazine derivatives consistently relies on these techniques.<sup>[7]</sup> The expected chemical shifts can be predicted based on the phenothiazine core structure and the electronic effects of the cyano group.

#### Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of phenothiazine derivatives is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of **2-Cyanophenothiazine** in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.<sup>[8]</sup>
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
- **$^1\text{H}$  NMR Acquisition:**
  - Employ a standard  $90^\circ$  pulse sequence.
  - Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.
  - Average 16 to 64 scans to achieve a good signal-to-noise ratio.<sup>[8]</sup>
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled spectrum to simplify the carbon signals.

- Longer acquisition times and a larger number of scans may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in **2-Cyanophenothiazine**. The most characteristic absorption would be the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration.

Expected Characteristic FTIR Absorptions:

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Description
~2230	$\text{C}\equiv\text{N}$ (Nitrile)	Sharp, intense absorption
3100-3000	Aromatic C-H	Stretching vibrations
1600-1450	Aromatic C=C	Ring stretching vibrations
~3400	N-H	Stretching vibration (secondary amine)

Table 2: Predicted FTIR Absorption Bands for **2-Cyanophenothiazine**

### Experimental Protocol: FTIR Spectroscopy

A standard procedure for solid-state FTIR analysis using the KBr pellet method is:

- Sample Preparation:
  - Thoroughly grind 1-2 mg of **2-Cyanophenothiazine** with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.<sup>[9]</sup>
  - Transfer the mixture to a pellet die and press it under high pressure to form a thin, transparent pellet.<sup>[10]</sup>
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - The typical scanning range is from 4000 to 400  $\text{cm}^{-1}$ .[\[11\]](#)
- Data Processing: The instrument software automatically subtracts the background from the sample spectrum to yield the final absorbance or transmittance spectrum.[\[8\]](#)

Alternatively, the Attenuated Total Reflectance (ATR) method can be used for solid samples, which requires minimal sample preparation.[\[10\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **2-Cyanophenothiazine** and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak ( $[\text{M}]^{+\bullet}$ ) would be expected at an  $m/z$  corresponding to its molecular weight (224.28).

### Experimental Protocol: Mass Spectrometry

A general procedure for the analysis of small organic molecules by mass spectrometry is:

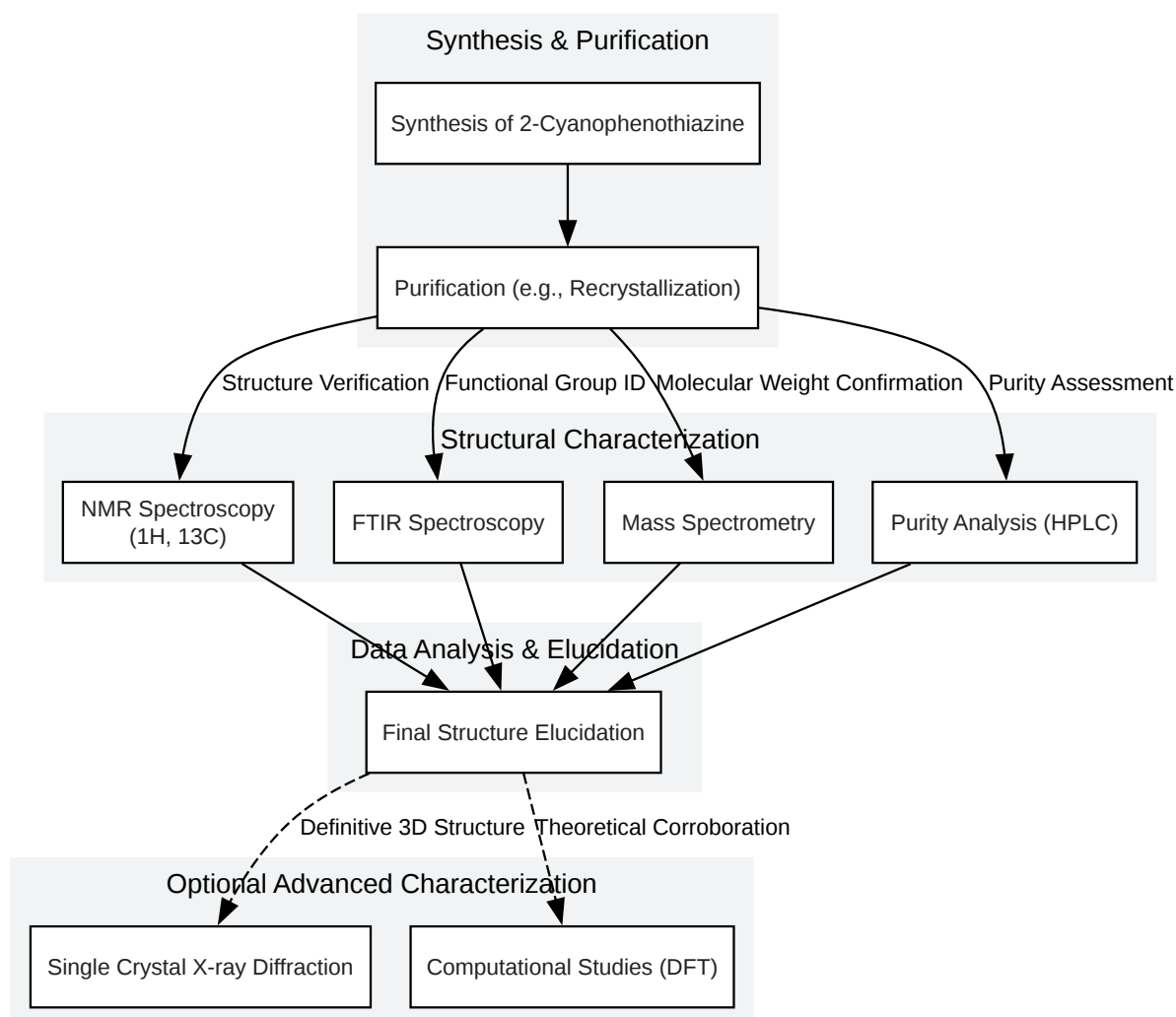
- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities.
- Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically induces fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[\[12\]](#)[\[13\]](#)
- Mass Analysis: A variety of mass analyzers can be used, including quadrupole, ion trap, or time-of-flight (TOF) analyzers.[\[14\]](#)
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the mass-to-charge ratio ( $m/z$ ).

## Crystallographic Data

As of the latest search, a publicly available single-crystal X-ray diffraction structure for **2-Cyanophenothiazine** has not been identified in the Cambridge Crystallographic Data Centre (CCDC) or other open databases. The determination of its crystal structure would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

## Logical Workflow for Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive structural characterization of a synthesized batch of **2-Cyanophenothiazine**.



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Caption: Workflow for the synthesis and structural characterization of **2-Cyanophenothiazine**.

## Conclusion

The structural characterization of **2-Cyanophenothiazine** is reliably achieved through a combination of standard spectroscopic techniques. While a definitive crystal structure is not yet publicly available, the collective data from NMR, FTIR, and mass spectrometry provides a robust confirmation of its molecular structure. The experimental protocols and workflow outlined

in this guide offer a standardized approach for researchers and professionals involved in the synthesis and application of this important pharmaceutical intermediate.

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